
SNAP 5089
概要
説明
SNAP 5089は、高度に選択的なα1Aアドレナリン受容体拮抗薬です。この化合物は当初、Lundbeck Research USA, Inc. によって開発されました。 この化合物は、他のアドレナリン受容体サブタイプよりもα1Aアドレナリン受容体に対して著しい選択性を示しており、薬理学的調査において貴重なツールとなっています .
準備方法
SNAP 5089の合成は、コア構造の調製から始まり、様々な官能基の導入を経て、いくつかのステップで構成されています。正確な合成経路と反応条件は、機密情報であり、公開されていません。 この化合物は、ピペリジン環の形成とそれに続く官能基化を含む一連の有機反応によって合成されることが知られています .
化学反応の分析
SNAP 5089は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体に変換されます。
還元: this compoundは、還元されて、還元誘導体に変換され、これは異なる薬理学的特性を持つ可能性があります。
置換: この化合物は、特定の官能基が他の官能基に置き換わる置換反応を起こす可能性があり、その選択性と効力を変化させる可能性があります.
これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります .
科学的研究の応用
Pharmacological Profile
SNAP 5089's selectivity allows it to effectively inhibit noradrenaline-induced contractions in various tissues, particularly in vascular and lower urinary systems. Its K_i values indicate strong binding affinity for the alpha-1A receptor (0.35 nM) compared to other subtypes such as alpha-1B (220 nM), alpha-2C (370 nM), and others . This selectivity is crucial for studying the physiological roles of the alpha-1A receptor without interference from other adrenergic pathways.
Cardiovascular Research
The compound has been utilized in cardiovascular studies due to its ability to modulate vascular tone and blood pressure. By selectively blocking the alpha-1A receptor, this compound can provide insights into the receptor's role in hypertension and related disorders. Research indicates that compounds like this compound can potentially reduce vascular resistance and improve blood flow in hypertensive models .
Urological Applications
This compound has shown promise in urological research, particularly concerning benign prostatic hyperplasia (BPH). Its selectivity for the alpha-1A receptor makes it suitable for alleviating urinary symptoms associated with BPH without affecting other adrenergic receptors that may lead to unwanted side effects . Studies have characterized its effects on smooth muscle contraction in bladder neck tissues, providing a model for understanding lower urinary tract function .
Case Studies and Experimental Findings
Several studies have documented the effects of this compound on various biological systems:
- Smooth Muscle Contraction : Research conducted on rabbit bladder neck tissues demonstrated that this compound effectively inhibited noradrenaline-induced contractions, confirming its role as a selective alpha-1A antagonist. The study utilized quantitative receptor pharmacology to analyze the contractile responses and yielded significant data on the compound's efficacy .
- Comparative Studies : In comparative studies with other alpha-1 antagonists such as prazosin and terazosin, this compound exhibited superior selectivity, making it a preferred choice for targeted research applications. These studies highlighted its unique pharmacological profile and potential therapeutic advantages over less selective agents .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step organic synthesis techniques that require precise control over reaction conditions to ensure high yield and purity. Its molecular formula is C36H40N4O5·HCl, with a purity level exceeding 98% .
Comparison with Other Compounds
Compound Name | Selectivity | Notable Features |
---|---|---|
Prazosin | Non-selective | Primarily used for hypertension; less selective than this compound. |
Terazosin | Non-selective | Similar uses but affects multiple adrenergic subtypes. |
Alfuzosin | Alpha-1 selective | Used for benign prostatic hyperplasia; less selective than this compound. |
Silodosin | Alpha-1A selective | Similar mechanism but different pharmacokinetics compared to this compound. |
This compound's exceptional selectivity enhances its utility in both basic research and potential clinical applications, allowing researchers to explore specific pathways without off-target effects typical of non-selective antagonists.
作用機序
SNAP 5089は、α1Aアドレナリン受容体に選択的に結合し、拮抗することによってその作用を発揮します。この受容体は、血管の緊張と平滑筋の収縮の調節に関与しています。 この受容体を遮断することによって、this compoundは内因性カテコールアミンによる作用を阻害し、血管拡張と平滑筋の弛緩をもたらします .
類似化合物との比較
SNAP 5089は、他のアドレナリン受容体サブタイプと比較して、α1Aアドレナリン受容体に対する高い選択性という点で独特です。類似の化合物には、次のようなものがあります。
タムスロシン: 良性前立腺肥大の治療に用いられる別のα1Aアドレナリン受容体拮抗薬です。
ドキサゾシン: 高血圧症および良性前立腺肥大の治療に用いられる非選択的α1アドレナリン受容体拮抗薬です。
This compoundは、α1Aアドレナリン受容体に対して高い選択性を示すため、様々な生理学的および病理学的プロセスにおけるこの受容体サブタイプの特定の役割を調べるための貴重なツールとなります。
生物活性
SNAP 5089 is a compound recognized for its significant biological activity as a subtype-selective antagonist of the alpha-1A adrenergic receptor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of this compound
- Chemical Name : 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
- CAS Number : 157066-77-8
- Purity : ≥98%
- Selectivity : Over 600-fold for alpha-1A over other adrenergic receptors (alpha-1B, alpha-2A, alpha-2B, alpha-2C) and L-type calcium channels .
This compound primarily functions by selectively blocking the alpha-1A adrenergic receptor. This blockade leads to various physiological effects:
- Vasodilation : Inhibition of noradrenaline-induced contractions in vascular tissues.
- Urological Effects : Potential benefits in treating benign prostatic hyperplasia (BPH) by relaxing smooth muscle in the bladder neck .
- Cardiovascular Implications : Its selectivity allows for targeted effects in cardiovascular research without significant interactions with other adrenergic receptor subtypes.
Binding Affinity and Selectivity
The binding affinity of this compound to various adrenergic receptors has been quantitatively assessed through Schild regression analyses. The following table summarizes the K_i values for different receptor subtypes:
Receptor Subtype | K_i (nM) |
---|---|
Alpha-1A | 0.35 |
Alpha-1B | 220 |
Alpha-1D | 540 |
Alpha-2A | 800 |
Alpha-2B | 1200 |
Alpha-2C | 370 |
These values indicate that this compound exhibits a strong preference for the alpha-1A receptor, making it a valuable tool for studying this specific pathway in various biological contexts .
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Benign Prostatic Hyperplasia (BPH) :
- Cardiovascular Research :
Research Findings and Applications
This compound's selectivity and mechanism of action have led to its exploration in various therapeutic areas:
- Urology : Targeting alpha-1A receptors may alleviate symptoms associated with lower urinary tract symptoms (LUTS) due to BPH.
- Cardiology : Its role in cardiovascular research is pivotal for understanding adrenergic signaling pathways without off-target effects.
特性
IUPAC Name |
methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELDPKESKXREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。